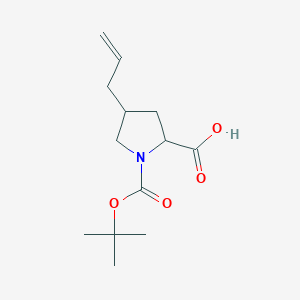

4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17848587

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H21NO4 |

|---|---|

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16) |

| Standard InChI Key | CYODNDBPPDGALB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring substituted at the 1-position with a Boc group and at the 4-position with an allyl moiety. The carboxylic acid group at the 2-position enhances reactivity in coupling reactions. The Boc group (tert-butoxycarbonyl) protects the amine, while the allyl group offers a site for further functionalization via olefin metathesis or cross-coupling reactions .

Table 1: Key Structural and Physical Properties

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms, with the (2S,4S) and (2S,4R) configurations being most studied. The (2S,4S) isomer, for instance, is critical in synthesizing antiviral agents like Velpatasvir, where chirality dictates biological activity . Computational studies using Gaussian software have elucidated hydrogen-bonding patterns that stabilize specific stereoisomers during crystallization .

Synthesis Methods

Boc Protection and Allylation

The synthesis typically begins with L-proline or its derivatives. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent allylation at the 4-position is achieved via alkylation with allyl bromide or palladium-catalyzed allylic substitution .

Example Procedure:

-

Boc Protection: L-proline is treated with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding N-Boc-proline .

-

Allylation: N-Boc-proline undergoes allylation using allyl bromide and a base (e.g., NaH) in tetrahydrofuran (THF), followed by acidic workup to isolate the product .

Table 2: Representative Synthetic Routes

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical methods. For example, ball milling N-Boc-proline with allyl carbonate reduced reaction times from 42 hours to 4 hours while improving yields (32% → 56%) . This approach aligns with sustainable chemistry goals by minimizing toxic solvent use .

Applications in Organic Synthesis

Peptide Synthesis

The Boc group shields the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling of amino acids. The allyl group is selectively removed via palladium-catalyzed deprotection, allowing orthogonal functionalization . For instance, the compound was used in synthesizing PZ-1190, a multitarget antipsychotic agent, via mechanochemical protocols .

Chiral Building Blocks

The compound’s stereocenters make it valuable for asymmetric synthesis. In antiviral drug development, the (2S,4S) isomer was resolved using chiral stationary phases, achieving >99% enantiomeric excess (ee) .

Case Study: Velpatasvir Intermediate

A 2024 study demonstrated the separation of (2S,4S)- and (2S,4R)-isomers via crystallization. Only the (2S,4S)-isomer formed stable hydrates due to three intramolecular hydrogen bonds, enabling >98% purity without chromatography .

Research Findings and Innovations

Mechanochemical Applications

Multistep mechanosynthesis has emerged as a key innovation. For PZ-1190, grinding intermediates with ceramic balls eliminated column chromatography, reducing waste and cost . This method maintained stereochemical integrity, with no racemization observed at the 2S position .

Catalytic Transformations

The allyl group participates in ring-closing metathesis (RCM) with Grubbs catalysts, forming cyclic peptides. In one example, RCM of a dipeptide derivative yielded a 14-membered macrocycle with 82% efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume